![molecular formula C15H10Cl2N2O2 B2688455 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole CAS No. 338393-67-2](/img/structure/B2688455.png)
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are a group of compounds known for their ability to transport electrons efficiently and block electron holes . They are composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles derivatives involves the oxidative heterocyclization of substituted semicarbazones . This process is catalyzed by eosin-Y under visible light using atmospheric oxygen and CBr4 .
Applications De Recherche Scientifique
Optical and Electronic Properties
Nonlinear Optical Characterization : A study on 1,3,4-oxadiazole derivatives, including compounds similar to the one , showed potential applications in optoelectronics due to their behavior as optical limiters. This indicates their suitability for use in devices that protect against high-intensity light damage (Chandrakantha et al., 2011).
Liquid Crystalline Materials : Research on 1,3,4-oxadiazoles has demonstrated their application in liquid-crystalline materials, suggesting potential for use in OLEDs and electronic displays due to their orientational properties and ability to improve device performance (Wolarz et al., 2007).
Antimicrobial and Antioxidant Activities
Antibacterial Activity : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their antibacterial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents (Rai et al., 2009).
Antioxidant Activity : Derivatives of 1,3,4-oxadiazole have also been evaluated for their antioxidant properties. These studies found that certain compounds exhibit significant radical scavenging activities, highlighting their potential as antioxidants (Mallesha et al., 2014).
Agricultural Applications
Herbicidal Effects : Research on derivatives closely related to 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole has demonstrated their utility in agriculture, particularly as herbicides. These compounds have been shown to control weed growth effectively without adverse effects on crop plants (Arnold & Aldrich, 1980).
Synthesis and Characterization
Molecular Docking and Quantum Chemical Calculations : Studies involving molecular docking and quantum chemical analyses of oxadiazole derivatives provide insights into their electronic structure and potential interactions with biological molecules, which is crucial for the development of new materials with specific properties (Viji et al., 2020).
Antitumor Activities
Evaluation of Antitumor Properties : Certain 1,2,4-oxadiazoline derivatives have shown antitumor activities in vitro against human tumor cell lines, indicating their potential in cancer research and therapy (Chimirri et al., 1996).
Propriétés
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-13-6-1-10(7-14(13)17)8-20-12-4-2-11(3-5-12)15-19-18-9-21-15/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKPYPTXBCQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


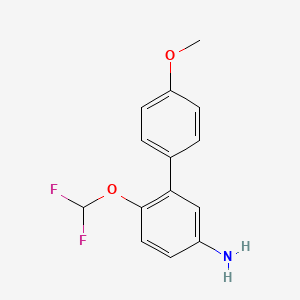
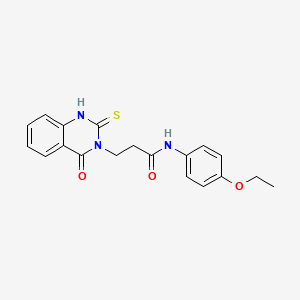
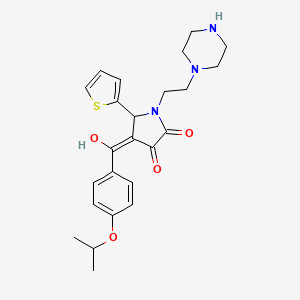
![6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2688379.png)
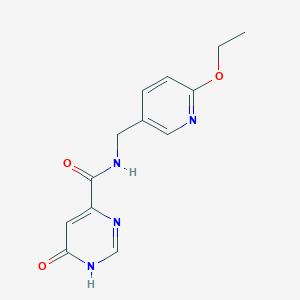
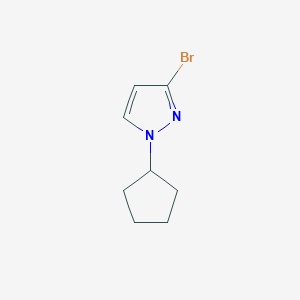
![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)



![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)
![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)